N'-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide
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Overview
Description
N’-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide typically involves the reaction of 2-methoxyaniline with 3-chloropropyl isopropyl ether to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reactions are usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of N’-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and real-time monitoring systems can further improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
N’-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)acetamide
- N’-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)carbamate
- N’-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)urea
Uniqueness
N’-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(2)21-10-6-9-16-14(18)15(19)17-12-7-4-5-8-13(12)20-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCZEGFWSDGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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